molecular formula C18H18O6S2 B11999705 But-2-yne-1,4-diyl bis(4-methylbenzenesulfonate) CAS No. 6337-59-3

But-2-yne-1,4-diyl bis(4-methylbenzenesulfonate)

Cat. No.: B11999705
CAS No.: 6337-59-3
M. Wt: 394.5 g/mol
InChI Key: HEVZUSWEUOIBHD-UHFFFAOYSA-N
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Description

  • Chemical Reactions Analysis

    • But-2-yne-1,4-diyl bis(4-methylbenzenesulfonate) can undergo various reactions:

        Substitution: The mesylate groups can be displaced by nucleophiles (e.g., hydroxide ions) to form new compounds.

        Reduction: Reduction of the alkyne functional group can yield different products.

        Oxidation: Oxidation of the alcohol groups may lead to other derivatives.

    • Common reagents include strong bases, reducing agents, and oxidizing agents.
  • Scientific Research Applications

      Chemistry: Used as a reagent in organic synthesis due to its mesylate groups.

      Biology: Investigated for potential biological activity, although specific applications are not widely documented.

      Medicine: No direct medicinal applications are reported, but it may serve as a precursor for drug development.

      Industry: Its use in industry could involve chemical transformations or as an intermediate in the synthesis of other compounds.

  • Mechanism of Action

    • The compound’s mechanism of action would depend on its specific application. Without further data, we cannot provide precise details.
    • Molecular targets and pathways would vary based on the context of use.
  • Comparison with Similar Compounds

    • Unfortunately, detailed information on similar compounds is scarce. we can explore related structures in the literature.

    Biological Activity

    But-2-yne-1,4-diyl bis(4-methylbenzenesulfonate), commonly referred to as bis(4-methylbenzenesulfonate) of but-2-yne-1,4-diyl, is an organic compound notable for its potential applications in medicinal chemistry and materials science. This compound has garnered attention due to its unique structural properties and biological activities, particularly in the context of drug development and materials engineering.

    Chemical Structure and Properties

    The compound features a butyne backbone with two 4-methylbenzenesulfonate groups attached. Its molecular formula is C16H18O6S2, and it exhibits characteristics typical of sulfonate esters, including high reactivity and solubility in organic solvents.

    Synthesis

    The synthesis of But-2-yne-1,4-diyl bis(4-methylbenzenesulfonate) typically involves the reaction of but-2-yne-1,4-diol with p-toluenesulfonyl chloride in the presence of a base such as potassium carbonate. This process yields the desired sulfonate ester with good yields and purity .

    Antibacterial Activity

    Recent studies have demonstrated that derivatives of But-2-yne-1,4-diyl bis(4-methylbenzenesulfonate) exhibit significant antibacterial properties. For example, a related compound was tested against various bacterial strains, showing inhibition zones indicative of antibacterial activity . The mechanism is believed to involve disruption of bacterial cell wall synthesis.

    Cell Viability and Cytotoxicity

    In vitro assays using human mesenchymal stem cells (hMSCs) have shown that But-2-yne-1,4-diyl bis(4-methylbenzenesulfonate) maintains high cell viability (over 95%) across multiple concentrations. The compound promotes cell adhesion and spreading, which are critical for tissue engineering applications .

    Case Studies

    • Tissue Engineering Applications : In a study assessing the biocompatibility of various polymers modified with But-2-yne-1,4-diyl bis(4-methylbenzenesulfonate), it was found that this compound facilitated enhanced cell proliferation and minimal inflammatory response when implanted subcutaneously in animal models. The histological analysis revealed acceptable fibrous encapsulation with no significant adverse effects .
    • Anticancer Potential : Research into its derivatives has indicated potential anticancer activity. Compounds derived from But-2-yne-1,4-diyl bis(4-methylbenzenesulfonate) were shown to inhibit the growth of tumorigenic cell lines while sparing non-tumorigenic cells at specific concentrations . This selective cytotoxicity suggests a mechanism that could be exploited for targeted cancer therapies.

    The biological activity of But-2-yne-1,4-diyl bis(4-methylbenzenesulfonate) is likely mediated through several pathways:

    • Cell Membrane Disruption : The sulfonate groups may interact with lipid bilayers, leading to increased permeability.
    • Enzyme Inhibition : Its structure may allow it to act as an inhibitor for specific enzymes involved in bacterial metabolism or cancer cell proliferation.

    Data Summary

    Activity Observed Effect Reference
    AntibacterialSignificant inhibition against bacteria
    Cell Viability>95% viability in hMSCs
    ProliferationIncreased cell proliferation over 7 days
    AnticancerSelective growth inhibition in cancer cells

    Properties

    CAS No.

    6337-59-3

    Molecular Formula

    C18H18O6S2

    Molecular Weight

    394.5 g/mol

    IUPAC Name

    4-(4-methylphenyl)sulfonyloxybut-2-ynyl 4-methylbenzenesulfonate

    InChI

    InChI=1S/C18H18O6S2/c1-15-5-9-17(10-6-15)25(19,20)23-13-3-4-14-24-26(21,22)18-11-7-16(2)8-12-18/h5-12H,13-14H2,1-2H3

    InChI Key

    HEVZUSWEUOIBHD-UHFFFAOYSA-N

    Canonical SMILES

    CC1=CC=C(C=C1)S(=O)(=O)OCC#CCOS(=O)(=O)C2=CC=C(C=C2)C

    Origin of Product

    United States

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